5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
Thiadiazoles and thiazols are important heterocyclic compounds with a wide range of biological and chemical properties, making them significant in the field of medicinal chemistry and material science. The specific compound "5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine" belongs to this category, suggesting its potential for diverse chemical reactivity and utility in various applications.
Synthesis Analysis
The synthesis of thiadiazoles typically involves cyclization reactions, often catalyzed by metal ions. For example, Dani et al. (2013) described the synthesis of thiadiazole compounds using manganese(II) catalysis, indicating a method that could potentially be applied or adapted for synthesizing the compound (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazoles and related compounds is often characterized by X-ray crystallography, providing detailed insights into their geometric configuration. Studies, such as those by Wawrzycka-Gorczyca et al. (2011), have detailed the crystal structure of similar thiadiazole derivatives, which can be insightful for understanding the structural aspects of the target compound (Wawrzycka-Gorczyca et al., 2011).
Scientific Research Applications
Summary of the Application
Thiazole derivatives have been gaining attention due to their broad applications in different fields. They have pharmaceutical and biological activities that include antimicrobial and anticancer activities .
Methods of Application or Experimental Procedures
The synthesis of thiazole-based compounds involves modification at different positions to generate new molecules with potent antitumor and antimicrobial activities .
Results or Outcomes
The compounds containing thiazole moieties have shown potent antitumor and antimicrobial activities .
2. Anti-Diabetic Applications
Summary of the Application
A new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .
Methods of Application or Experimental Procedures
The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles, in DMF using LiH as base and activator .
Results or Outcomes
These novel bi-heterocycles were tested for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme. Most of them exhibited very potent inhibitory potential against the studied enzyme and can be utilized as valuable anti-diabetic agents .
3. Anti-Inflammatory Applications
Summary of the Application
Thiazole derivatives have been found to exhibit anti-inflammatory activity comparable to that of standard ibuprofen drug .
Methods of Application or Experimental Procedures
The synthesis of thiazole-based compounds involves modification at different positions to generate new molecules with potent anti-inflammatory activities .
Results or Outcomes
The compounds containing thiazole moieties have shown potent anti-inflammatory activities .
4. Inhibitors of the Dual Specificity Phosphatase (DSP) Family
Summary of the Application
Thiazole derivatives have been identified as selective inhibitors of the dual specificity phosphatase (DSP) family .
Methods of Application or Experimental Procedures
The synthesis of thiazole-based compounds involves modification at different positions to generate new molecules with potent DSP inhibitory activities .
Results or Outcomes
The compounds containing thiazole moieties have shown potent DSP inhibitory activities .
5. Photosensitizers and Rubber Vulcanization
Summary of the Application
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs. They have utility in the field of photosensitizers and rubber vulcanization .
Methods of Application or Experimental Procedures
The synthesis of thiazole-based compounds involves modification at different positions to generate new molecules with potent photosensitizing and vulcanizing activities .
Results or Outcomes
The compounds containing thiazole moieties have shown potent photosensitizing and vulcanizing activities .
6. Anti-Alzheimer Applications
Summary of the Application
Thiazole derivatives have been found to exhibit anti-Alzheimer activities .
Methods of Application or Experimental Procedures
The synthesis of thiazole-based compounds involves modification at different positions to generate new molecules with potent anti-Alzheimer activities .
Results or Outcomes
The compounds containing thiazole moieties have shown potent anti-Alzheimer activities .
Future Directions
properties
IUPAC Name |
5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S2/c1-9-7-12-11-5(14-7)2-4-3-13-6(8)10-4/h3H,2H2,1H3,(H2,8,10)(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUXSKTVGZWMCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)CC2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362574 |
Source
|
Record name | 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
690642-84-3 |
Source
|
Record name | 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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